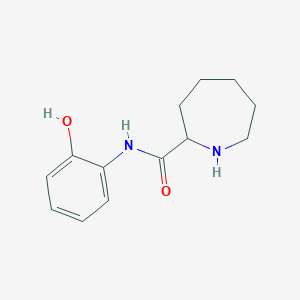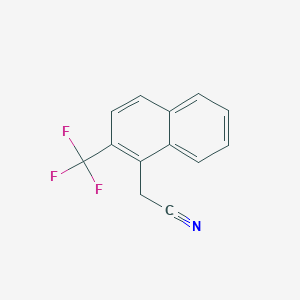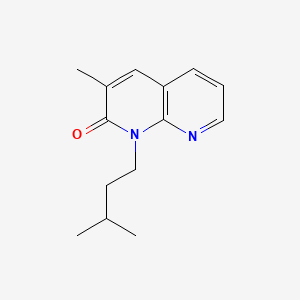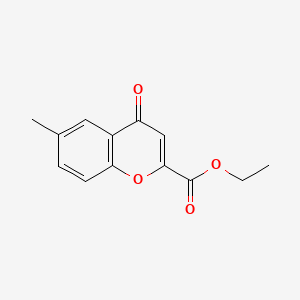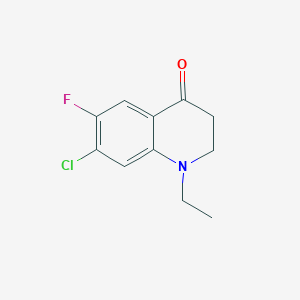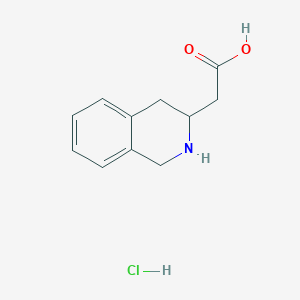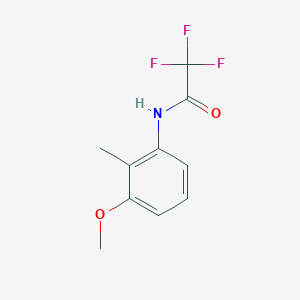
2-(4-morpholinyl)-6-Quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinoquinolin-6-amine is a heterocyclic compound that features a quinoline core with a morpholine ring attached at the 2-position and an amine group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of 2-morpholinoquinolin-6-amine may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave irradiation, are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Morpholinoquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the electrophile used.
Applications De Recherche Scientifique
2-Morpholinoquinolin-6-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-morpholinoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the morpholine and amine groups.
Morpholine: A simple heterocycle that forms part of the structure of 2-morpholinoquinolin-6-amine.
Quinolin-2-amine: Similar to 2-morpholinoquinolin-6-amine but without the morpholine ring.
Uniqueness: 2-Morpholinoquinolin-6-amine is unique due to the presence of both the morpholine ring and the amine group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and development .
Propriétés
Numéro CAS |
648423-84-1 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-morpholin-4-ylquinolin-6-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
Clé InChI |
YCSQPEOFNQDTGK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



